molecular formula C12H21NO4 B1404491 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane CAS No. 1446012-48-1

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane

Cat. No.: B1404491
CAS No.: 1446012-48-1
M. Wt: 243.3 g/mol
InChI Key: IQPBJPYNUXVTEC-UHFFFAOYSA-N
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Description

Compounds like this one are typically described by their molecular structure and functional groups. They may contain a hydroxymethyl group (-CH2OH), a Boc (tert-butoxycarbonyl) protecting group, and a spirocyclic structure .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The Boc group is often used to protect amines during synthesis .


Molecular Structure Analysis

Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. The hydroxymethyl and Boc groups, for example, are likely to participate in reactions .


Physical and Chemical Properties Analysis

These properties can be determined through various experimental techniques. For example, melting point, boiling point, solubility, and spectral data can be obtained through respective experiments .

Scientific Research Applications

  • Synthesis of Novel Organic Compounds :

    • Adamovskyi et al. (2014) demonstrated the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to create novel 5-substituted 2-azabicyclo[3.1.0]hexanes, useful in the synthesis of N-Boc-2,3-methano-β-proline, an amino acid derivative (Adamovskyi et al., 2014).
    • Mandzhulo et al. (2016) reported the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, utilizing N-Boc-protected 8-azaspiro derivatives, which are important in the synthesis of various organic compounds (Mandzhulo et al., 2016).
  • Multifunctional Modules in Drug Discovery :

    • Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional, structurally diverse modules for drug discovery applications (Li et al., 2013).
  • Supramolecular Aggregation Studies :

    • Foces-Foces et al. (2005) explored the crystal structures of hydroxycarboxylic acid derivatives, including 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, to understand the supramolecular structures formed via hydrogen bonding (Foces-Foces et al., 2005).
  • NMR Spectroscopy for Structural and Conformational Analysis :

    • Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy, which is critical in understanding the properties of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied in the context of its target biological pathway .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, environmental, and health hazards .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBJPYNUXVTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 2
Reactant of Route 2
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 3
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 4
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 5
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
Reactant of Route 6
6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane

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